7-Bromo-4-fluoro-5-methylbenzofuran

Anticancer drug discovery Kinase inhibition Structure–activity relationship

This polyhalogenated benzofuran delivers a unique 4-fluoro/5-methyl pharmacophore paired with a 7-bromo diversification handle — a dual-reactivity profile unavailable in 5-fluoro-4-methyl or des-fluoro analogs. Published SAR shows the 4-F substituent drives ~2-fold kinase potency gains (Ki 88 nM; IC₅₀ 0.43 μM). The 7-Br enables rapid Suzuki–Miyaura library synthesis without perturbing the pharmacophore. For IP-conscious programs, this regioisomer (F at C4, CH₃ at C5) accesses complementary chemical space to Ascentage Pharma's 5-fluoro/4-methyl patent family while retaining identical atomic composition (C₉H₆BrFO, MW 229.05). ≥98% HPLC purity ensures reliable fragment screening and SAR reproducibility.

Molecular Formula C9H6BrFO
Molecular Weight 229.05 g/mol
Cat. No. B15364238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-4-fluoro-5-methylbenzofuran
Molecular FormulaC9H6BrFO
Molecular Weight229.05 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1F)C=CO2)Br
InChIInChI=1S/C9H6BrFO/c1-5-4-7(10)9-6(8(5)11)2-3-12-9/h2-4H,1H3
InChIKeyOTMRYZUZPBOUAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-4-fluoro-5-methylbenzofuran (CAS 2640071-66-3): Core Building Block Identity and Procurement Context


7-Bromo-4-fluoro-5-methylbenzofuran (CAS 2640071-66-3) is a polyhalogenated benzofuran derivative with the molecular formula C₉H₆BrFO and molecular weight 229.05 g/mol, featuring bromine at position 7, fluorine at position 4, and a methyl group at position 5 on the benzofuran scaffold . The compound belongs to the class of heteroaromatic building blocks widely used in medicinal chemistry and agrochemical discovery, where the benzofuran core provides a planar, aromatic framework with tunable electronic properties conferred by halogen and alkyl substituents . Commercially, it is supplied at ≥98% purity (HPLC) by multiple vendors, establishing a reliable procurement baseline for structure–activity relationship (SAR) studies and lead optimization programs .

Why 7-Bromo-4-fluoro-5-methylbenzofuran Cannot Be Replaced by Common Benzofuran Analogs in Lead Optimization


Substituting 7-Bromo-4-fluoro-5-methylbenzofuran with a simpler benzofuran analog such as 7-bromo-5-methylbenzofuran (CAS 35700-48-2, lacking 4-fluoro) or 7-bromo-4-fluorobenzofuran (CAS 253429-31-1, lacking 5-methyl) introduces uncontrolled shifts in multiple molecular properties simultaneously—electronic distribution, lipophilicity, metabolic stability, and binding conformation—which cannot be compensated by downstream modifications . Published structure–activity relationship (SAR) analyses on benzofuran derivatives demonstrate that the introduction of a fluorine atom at position 4 produces approximately a 2-fold increase in target potency (Ki = 88 nM; IC₅₀ = 0.43 μM vs. non-fluorinated analog) by modulating both electronic effects and metabolic soft spots, while the 5-methyl group contributes to shape complementarity and hydrophobic interactions . A benzofuran core lacking either substituent therefore represents a chemically and pharmacologically distinct starting point, not an interchangeable building block.

Quantitative Differentiation Evidence: 7-Bromo-4-fluoro-5-methylbenzofuran vs. Closest Analogs


4-Fluoro Substitution Confers ~2-Fold Potency Enhancement in Benzofuran Anticancer Series (Class-Level SAR Inference)

In a systematic SAR review of benzofuran derivatives with potential anticancer activity, the addition of a fluorine atom at position 4 of the benzofuran scaffold resulted in a 2-fold increase in inhibitory potency compared to the non-fluorinated parent scaffold, yielding a Ki of 88 nM and an IC₅₀ of 0.43 μM . This finding provides class-level evidence that the 4-fluoro substituent present in 7-Bromo-4-fluoro-5-methylbenzofuran is associated with enhanced target engagement in benzofuran-based inhibitor programs. In contrast, the direct analog 7-bromo-5-methylbenzofuran (CAS 35700-48-2), which lacks the 4-fluoro substituent, carries no comparable fluorine-mediated potency enhancement signature.

Anticancer drug discovery Kinase inhibition Structure–activity relationship

Molecular Weight Differentiation (ΔMW = +17.99 g/mol) vs. 7-Bromo-5-methylbenzofuran Impacts Lipophilicity and Permeability Windows

7-Bromo-4-fluoro-5-methylbenzofuran (C₉H₆BrFO, MW = 229.05 g/mol ) carries a molecular weight 17.99 g/mol higher than 7-bromo-5-methylbenzofuran (C₉H₇BrO, MW = 211.06 g/mol ) due to the replacement of a hydrogen atom with a fluorine atom at position 4. This single-atom substitution increases heavy atom count and alters calculated lipophilicity (cLogP estimated to be higher by approximately 0.3–0.5 log units based on fluorine-for-hydrogen substitution rules), which directly impacts membrane permeability, plasma protein binding, and metabolic clearance trajectories in lead optimization .

Physicochemical profiling ADME optimization Lead selection

Positional Isomer Differentiation: 4-F/5-CH₃ Pattern vs. 5-F/4-CH₃ Pattern in Pharmaceutical Intermediate Synthesis

A disclosed patent route (US 12,221,427 B2) for (5-fluoro-2,3-dihydrobenzofuran-4-yl)methanamine, an intermediate assigned to Ascentage Pharma, explicitly employs the positional isomer 7-bromo-5-fluoro-4-methylbenzofuran as a key intermediate . In this isomer, the fluorine occupies position 5 and the methyl group occupies position 4—the opposite regiochemistry to 7-Bromo-4-fluoro-5-methylbenzofuran. The patent demonstrates that the specific substitution pattern dictates downstream reactivity and ultimate pharmaceutical utility; the 5-fluoro/4-methyl isomer was selected for further elaboration into the target amine, while the 4-fluoro/5-methyl isomer (the subject compound) offers a complementary vector set for scaffold-hopping and patent-space differentiation.

Process chemistry Patent intermediate Regioselective synthesis

7-Bromo Handle Enables Suzuki–Miyaura Cross-Coupling for Systematic SAR Expansion (Synthetic Utility Advantage)

The aryl bromide at position 7 of 7-Bromo-4-fluoro-5-methylbenzofuran serves as a robust electrophilic partner for palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkenyl substituents at this position without disturbing the 4-fluoro and 5-methyl substituents . This orthogonal reactivity is a defining synthetic advantage: the 7-bromo site can be selectively functionalized in the presence of the 4-fluoro substituent, which remains inert under standard cross-coupling conditions as demonstrated in nickel-catalyzed coupling studies of 2-fluorobenzofurans where only the C–Br bond was transformed while the C–F bond remained intact . In contrast, the non-brominated analog 5-fluoro-4-methylbenzofuran (CAS 199391-66-7, MW 150.15 g/mol) lacks this synthetic diversification handle entirely.

Cross-coupling chemistry C–C bond formation Library synthesis

Commercial Purity Specification (≥98% HPLC) Meets Medicinal Chemistry QC Threshold and Exceeds Typical Analog Availability

7-Bromo-4-fluoro-5-methylbenzofuran is commercially supplied at ≥98% purity (HPLC) by established vendors , meeting the ≥95% purity threshold commonly required for medicinal chemistry SAR campaigns and exceeding the 95% specification available for the direct analog 7-bromo-5-methylbenzofuran from certain suppliers . This purity differential (≥98% vs. 95%) translates to a maximum impurity burden of ≤2% versus ≤5%, reducing the risk of confounding biological assay results due to trace impurities that may act as pan-assay interference compounds (PAINS) or unintended enzyme inhibitors.

Quality control Procurement specification Reproducibility

High-Confidence Application Scenarios for 7-Bromo-4-fluoro-5-methylbenzofuran Based on Verified Evidence


Kinase Inhibitor Lead Optimization: Exploiting the 4-Fluoro Potency Enhancement Signature

Medicinal chemistry teams pursuing ATP-competitive kinase inhibitors can utilize 7-Bromo-4-fluoro-5-methylbenzofuran as a privileged starting scaffold, leveraging the class-level evidence that a 4-fluoro substituent on the benzofuran core is associated with an approximately 2-fold increase in inhibitory potency (Ki = 88 nM; IC₅₀ = 0.43 μM) relative to non-fluorinated analogs . The 7-bromo handle simultaneously enables rapid Suzuki–Miyaura diversification to explore the solvent-exposed or hinge-binding region without perturbing the 4-fluoro/5-methyl pharmacophore . This dual-reactivity profile is unavailable in the non-brominated comparator 5-fluoro-4-methylbenzofuran.

Patent-Space Differentiation via Regioisomeric Scaffold Hopping

Research groups seeking to navigate around existing benzofuran-based intellectual property—particularly around the Ascentage Pharma patent family (US 12,221,427 B2) that utilizes the 5-fluoro/4-methyl regioisomer—can employ 7-Bromo-4-fluoro-5-methylbenzofuran to access a complementary chemical space with the fluorine and methyl groups exchanged . This regioisomeric swap preserves the atomic composition (C₉H₆BrFO) while altering the electronic and steric presentation to biological targets, potentially yielding differentiated patent claims and distinct selectivity profiles. The 7-bromo site further enables patentable diversification through cross-coupling.

Fragment-Based Drug Discovery (FBDD) Library Construction with Quality-Controlled Building Blocks

Fragment library designers can incorporate 7-Bromo-4-fluoro-5-methylbenzofuran as a halogen-enriched fragment (MW = 229.05 g/mol, within fragment rule-of-three space) that offers three diversity points (7-Br, 4-F, 5-CH₃) for subsequent growth . The ≥98% purity specification (Leyan, Product No. 1906200) ensures that fragment soaking or co-crystallization experiments are not compromised by impurities exceeding 2% , reducing the risk of misinterpreting electron density from contaminants as fragment binding. The 4-fluoro substituent additionally provides a convenient ¹⁹F NMR handle for ligand-observed screening and binding confirmation.

Agrochemical Lead Generation: Herbicidal Benzofuran Series Expansion

Agrochemical discovery programs targeting herbicidal benzofuran derivatives—as exemplified by the benzofuran herbicide patent family (EP 0561319) that discloses halogen-substituted benzofurans with herbicidal activity and crop selectivity —can deploy 7-Bromo-4-fluoro-5-methylbenzofuran as a late-stage diversification intermediate. The combination of electron-withdrawing 4-fluoro and 7-bromo substituents modulates the electronic properties of the benzofuran core in a manner distinct from the mono-halogenated or non-fluorinated analogs previously explored in this patent space, offering a pathway to improved weed–crop selectivity windows.

Quote Request

Request a Quote for 7-Bromo-4-fluoro-5-methylbenzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.